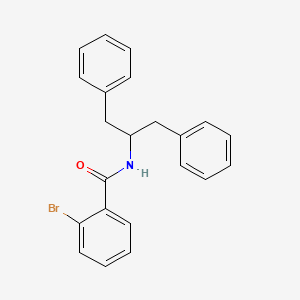
N-(1-benzyl-2-phenylethyl)-2-bromobenzamide
Vue d'ensemble
Description
N-(1-benzyl-2-phenylethyl)-2-bromobenzamide, commonly known as BPEB, is a chemical compound that has been widely studied for its potential use in scientific research. BPEB is a selective dopamine D1 receptor agonist that has been found to have a number of interesting properties. In
Mécanisme D'action
BPEB acts as a selective dopamine D1 receptor agonist, which means that it binds to and activates this receptor in the brain. The dopamine D1 receptor is involved in a number of important physiological processes, including motor control, reward, and cognition. Activation of the dopamine D1 receptor by BPEB leads to an increase in the levels of cyclic AMP (cAMP) in cells, which in turn activates a number of downstream signaling pathways.
Biochemical and Physiological Effects:
BPEB has been found to have a number of interesting biochemical and physiological effects. One of the main effects of BPEB is its ability to increase the release of dopamine in the brain. This can lead to a number of physiological effects, including increased locomotor activity and enhanced cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BPEB is its high affinity and selectivity for the dopamine D1 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of BPEB is its potential toxicity. High doses of BPEB have been found to cause neurotoxicity in animal studies, which may limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on BPEB. One area of interest is the role of the dopamine D1 receptor in addiction and substance abuse. BPEB may be a useful tool for studying the mechanisms underlying addiction and developing new treatments for substance abuse disorders. Another area of interest is the potential therapeutic use of BPEB in neurological disorders such as Parkinson's disease and schizophrenia. Further research is needed to explore these potential applications of BPEB.
Conclusion:
In conclusion, N-(1-benzyl-2-phenylethyl)-2-bromobenzamide, or BPEB, is a chemical compound that has been widely studied for its potential use in scientific research. BPEB is a selective dopamine D1 receptor agonist that has a number of interesting properties. Its high affinity and selectivity for the dopamine D1 receptor make it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, its potential toxicity may limit its use in certain experiments. Further research is needed to explore the potential therapeutic applications of BPEB in neurological disorders and substance abuse disorders.
Applications De Recherche Scientifique
BPEB has been used in a number of scientific research studies. One of the main applications of BPEB is its use as a selective dopamine D1 receptor agonist. BPEB has been found to have high affinity and selectivity for the dopamine D1 receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological conditions.
Propriétés
IUPAC Name |
2-bromo-N-(1,3-diphenylpropan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO/c23-21-14-8-7-13-20(21)22(25)24-19(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14,19H,15-16H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYXNHCPNYEHOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(1,3-diphenylpropan-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



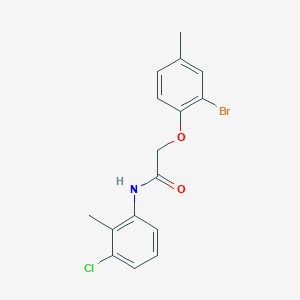
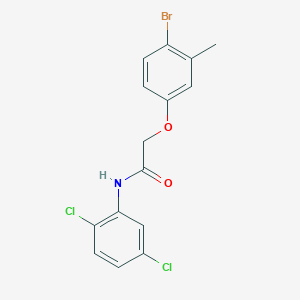
![1-{[2-bromo-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B3442448.png)
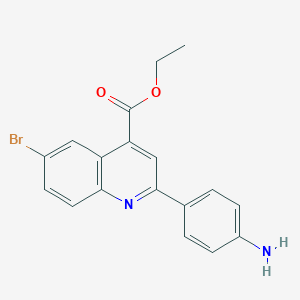
![1,1'-(1,3-phenylenedicarbonyl)bis[4-(3-chlorophenyl)piperazine]](/img/structure/B3442463.png)
![10-[(4-fluorophenoxy)acetyl]-10H-phenothiazine](/img/structure/B3442465.png)
![1-(4-{4-[(4-bromo-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3442466.png)


![1-phenyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3442493.png)
![7-(4-fluorophenyl)-5-phenyl-4-(1-pyrrolidinyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3442498.png)
![ethyl 4-[(5-chloro-2-methoxyphenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3442499.png)
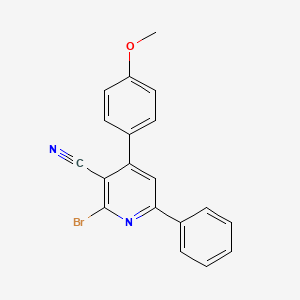
![benzyl [(3-cyano-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)thio]acetate](/img/structure/B3442503.png)